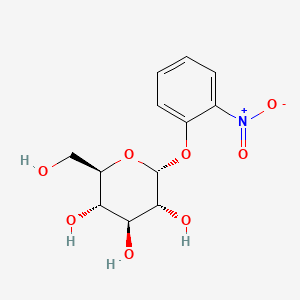

2-Nitrophenyl a-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

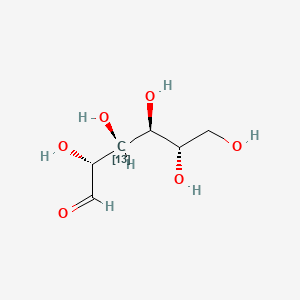

L’α-D-glucopyranoside de 2-nitrophényle est un composé chimique de formule moléculaire C12H15NO8. Il est couramment utilisé comme substrat chromogène pour l’α-glucosidase, une enzyme qui catalyse l’hydrolyse des liaisons α-glucosidiques dans les glucides. Ce composé est particulièrement précieux dans les dosages biochimiques et la recherche en raison de sa capacité à produire un changement colorimétrique lors de l’action enzymatique, ce qui le rend facile à mesurer et à analyser.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’α-D-glucopyranoside de 2-nitrophényle implique généralement la réaction du 2-nitrophénol avec le chlorure d’α-D-glucopyranosyle en présence d’une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation de la liaison glycosidique.

Méthodes de production industrielle

La production industrielle de l’α-D-glucopyranoside de 2-nitrophényle suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L’α-D-glucopyranoside de 2-nitrophényle subit principalement des réactions d’hydrolyse catalysées par l’α-glucosidase. Cette hydrolyse entraîne la formation de 2-nitrophénol et d’α-D-glucose. Le composé peut également participer à d’autres réactions telles que l’oxydation et la réduction dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Catalysée par l’α-glucosidase, généralement dans une solution aqueuse tamponnée à pH 6,8 et 37 °C.

Oxydation : Peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium.

Réduction : La réduction peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium.

Principaux produits formés

Hydrolyse : 2-nitrophénol et α-D-glucose.

Oxydation : Les produits dépendent de l’agent oxydant utilisé, mais peuvent inclure des dérivés nitro.

Réduction : Dérivés aminés du composé.

4. Applications de la recherche scientifique

L’α-D-glucopyranoside de 2-nitrophényle est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme substrat dans les dosages enzymatiques pour étudier l’activité de l’α-glucosidase et d’autres glycosidases.

Biologie : Utilisé dans l’étude du métabolisme des glucides et de la cinétique enzymatique.

Médecine : Utilisé dans le développement de tests diagnostiques pour des maladies telles que le diabète, où l’activité de l’α-glucosidase est un paramètre clé.

Industrie : Appliqué dans le contrôle de la qualité des produits alimentaires et pharmaceutiques pour mesurer l’activité enzymatique.

Applications De Recherche Scientifique

2-Nitrophenyl α-D-glucopyranoside is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a substrate in enzymatic assays to study the activity of α-glucosidase and other glycosidases.

Biology: Employed in the investigation of carbohydrate metabolism and enzyme kinetics.

Medicine: Utilized in the development of diagnostic assays for diseases such as diabetes, where α-glucosidase activity is a key parameter.

Industry: Applied in the quality control of food products and pharmaceuticals to measure enzyme activity.

Mécanisme D'action

Le mécanisme d’action de l’α-D-glucopyranoside de 2-nitrophényle implique son hydrolyse par l’α-glucosidase. L’enzyme se lie au substrat et catalyse le clivage de la liaison glycosidique, entraînant la libération de 2-nitrophénol et d’α-D-glucose. Le 2-nitrophénol produit peut être quantifié en mesurant son absorbance à 400 nm, ce qui fournit une mesure directe de l’activité enzymatique.

Comparaison Avec Des Composés Similaires

Composés similaires

α-D-glucopyranoside de 4-nitrophényle : Un autre substrat chromogène pour l’α-glucosidase, qui diffère par la position du groupe nitro.

β-D-galactopyranoside de 2-nitrophényle : Utilisé comme substrat pour la β-galactosidase, produisant un changement colorimétrique similaire lors de l’hydrolyse.

p-Nitrophényl α-D-glucopyranoside : Un composé étroitement apparenté ayant des applications similaires mais des propriétés structurelles différentes.

Unicité

L’α-D-glucopyranoside de 2-nitrophényle est unique en raison de son interaction spécifique avec l’α-glucosidase, ce qui en fait un substrat idéal pour étudier l’activité de cette enzyme. Sa structure chimique distincte permet des mesures précises et fiables dans divers dosages biochimiques, le différenciant d’autres composés similaires.

Propriétés

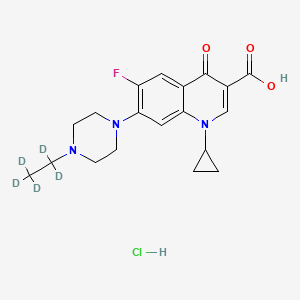

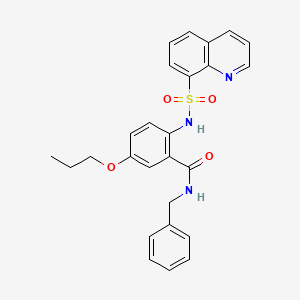

Formule moléculaire |

C12H15NO8 |

|---|---|

Poids moléculaire |

301.25 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |

Clé InChI |

KUWPCJHYPSUOFW-ZIQFBCGOSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)

![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)